Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate
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Overview
Description
Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the thiophene ring and the phosphonate ester group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines
Scientific Research Applications
Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-{[(4-methylphenyl)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-5-YL)phosphonate
- Dimethyl 5-{[(4-methylphenyl)methyl]amino}-2-(thiophen-3-YL)-1,3-oxazol-4-YL)phosphonate
Uniqueness
Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as it can interact with molecular targets in ways that similar compounds cannot.
Properties
Molecular Formula |
C17H19N2O4PS |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-N-[(4-methylphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C17H19N2O4PS/c1-12-6-8-13(9-7-12)11-18-16-17(24(20,21-2)22-3)19-15(23-16)14-5-4-10-25-14/h4-10,18H,11H2,1-3H3 |
InChI Key |
GLZVJQOEQDQTQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)P(=O)(OC)OC |
Origin of Product |
United States |
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